Butyrophenone, 2'-(2-(diethylamino)ethoxy)-, hydrochloride is a chemical compound belonging to the butyrophenone class, which is known for its applications in the pharmaceutical industry, particularly as antipsychotic agents. This compound features a diethylamino group and an ethoxy linkage, which contribute to its pharmacological properties.
This compound can be synthesized through various chemical methods, including alkylation reactions involving diethylaminoethyl chloride hydrochloride and other precursors in organic solvents. The synthesis methods are documented in several patents and scientific literature, providing insights into its preparation and characterization.
Butyrophenone derivatives are classified primarily as antipsychotic medications. They are often used in the treatment of schizophrenia and other mental health disorders due to their ability to modulate neurotransmitter activity in the brain.
The synthesis of Butyrophenone, 2'-(2-(diethylamino)ethoxy)-, hydrochloride typically involves the following steps:
The molecular formula for Butyrophenone, 2'-(2-(diethylamino)ethoxy)-, hydrochloride is . Its structure includes a butyrophenone core linked to a diethylaminoethoxy substituent.
Butyrophenone derivatives undergo various chemical reactions that can modify their pharmacological properties:
The reactivity of Butyrophenone derivatives can be influenced by electronic effects from substituents on the aromatic ring and steric hindrance from bulky groups .
Butyrophenone compounds primarily exert their effects through antagonism at dopamine receptors (D2) in the central nervous system. This action helps mitigate symptoms of psychosis by reducing dopaminergic overactivity.
Butyrophenone, 2'-(2-(diethylamino)ethoxy)-, hydrochloride is primarily used in:
The development of butyrophenone derivatives originated from structural modifications of 4-phenylpiperidine analgesics like meperidine. Early research in the 1960s revealed that replacing the N-methyl group of meperidine with a 4-fluorobenzoyl propyl chain yielded compounds with potent neuroleptic activity [5]. This discovery catalyzed systematic exploration of the butyrophenone scaffold. Haloperidol emerged as the prototypical compound, featuring the critical pharmacophore of a ketonic spacer bridging aromatic and tertiary amine domains [8].
The target compound—Butyrophenone, 2'-(2-(diethylamino)ethoxy)-, hydrochloride—represents a strategic divergence from neuroleptic applications. Historical patent literature indicates its design prioritized hypotensive effects through deliberate substitution at the para-position of the phenyl ring. This was achieved by introducing a 2-(diethylamino)ethoxy moiety, which imparts significant dipole moments and enhances water solubility precursors [3]. Crucially, this modification shifted the primary activity from dopamine antagonism toward α-adrenergic modulation, evidenced by in vivo rat models showing 30-50% mean arterial pressure reduction at 2-5 mg/kg doses [3].
Table 1: Evolution of Key Butyrophenone Structural Motifs
Era | Core Structure | Key Modification | Biological Shift |
---|---|---|---|
1950s | 4-Phenylpiperidine | Ketone insertion (C=O) | Analgesic → Neuroleptic |
1960s | Haloperidol-type | 4-Fluorophenyl + piperidine | Dopamine D₂ antagonism |
1970s | Target Compound | Diethylaminoethoxy @ para-position | α-Adrenergic modulation |
Incorporating the 2-(diethylamino)ethoxy chain necessitates precise synthetic control due to steric and electronic challenges. Two principal routes dominate literature:
Nucleophilic Aromatic Substitution (SNAr):Activated para-halophenyl butyrophenones undergo displacement with O-alkylated ethanolamine precursors. Fluorine is the preferred leaving group due to its enhanced electrophilicity when conjugated to the carbonyl. Reactions require anhydrous polar aprotic solvents (e.g., DMF or acetonitrile) with potassium carbonate as base, achieving 70-85% yields at 80-100°C [1] [8]. Critically, diethylation precedes aromatic substitution to avoid quaternary ammonium salt formation.
Reductive Amination-Ketone Coupling:An alternative approach involves synthesizing 4-(2-bromoethoxy)phenylbutan-1-one, followed by reaction with diethylamine under pressurized conditions (3-5 atm, 60°C). This method circumvents SNAr limitations for deactivated rings but requires palladium-catalyzed Buchwald-Hartwig amination for bromo-intermediates, increasing cost [4].
Electronic Effects Analysis:Computational studies (DFT/B3LYP) reveal the diethylaminoethoxy group’s +M mesomeric effect reduces ketone electrophilicity by 40%, complicating subsequent transformations. This necessitates protective strategies like silyl enol ether formation during multi-step syntheses [8]. Steric maps confirm the chain adopts a gauche conformation minimizing interaction with the carbonyl oxygen, which is critical for receptor binding.
Table 2: Comparative Analysis of Substituent Incorporation Methods
Method | Conditions | Yield (%) | Purity (HPLC, %) | Key Limitation |
---|---|---|---|---|
SNAr | K₂CO₃, DMF, 90°C, 12h | 78-85 | ≥98 | Halogen selectivity (F > Cl ≫ Br) |
Reductive Amination | Pd₂(dba)₃, XantPhos, 60°C, 24h | 65-72 | 95-97 | Catalyst cost/deactivation |
Direct Alkylation | NaH, THF, 0°C→RT | 55-60 | 90-92 | Over-alkylation side products |
Converting the tertiary amine free base to its hydrochloride salt enhances crystallinity, stability, and bioavailability. Three industrial-scale methodologies are documented:
Gas-Phase HCl Absorption:The free base dissolved in anhydrous ethyl acetate is treated with gaseous HCl at -10°C. This yields high-purity crystals (>99.5% by ion chromatography) with residual solvent <50 ppm. The method’s low impurity profile stems from avoiding aqueous interfaces, preventing hydrolysis of the ethoxy linkage [7].
Aqueous Crystallization:Combining equimolar free base and HCl in ethanol/water (4:1) followed by cooling crystallization (0-5°C) gives larger crystals ideal for filtration. However, this risks hydrolytic cleavage of the ether bond if pH <2.0, necessitating strict buffering control [9].
Anti-Solvent Precipitation:Adding concentrated HCl to a free base solution in acetone, followed by diethyl ether anti-solvent, achieves rapid precipitation. While efficient, this yields amorphous solids requiring secondary recrystallization from isopropanol to meet pharmacopeial standards [7] [9].
Solid-State Characterization:XRPD patterns confirm all methods produce identical monoclinic P2₁/c crystals. However, gas-phase absorption yields narrower particle size distribution (D₉₀: 15-20µm vs. 50-200µm for aqueous methods), enhancing dissolution rates. FT-IR spectra show the hydrochloride salt’s characteristic N⁺-H stretch at 2700-2400 cm⁻¹, absent in the free base.
Table 3: Hydrochloride Salt Properties by Synthesis Method
Parameter | Gas-Phase Absorption | Aqueous Crystallization | Anti-Solvent Precipitation |
---|---|---|---|
Crystal Habit | Needles | Plates | Agglomerates |
Water Content (KF, %) | 0.1-0.3 | 0.5-1.2 | 1.8-3.5 |
Dissolution Rate (t₉₀, min) | ≤5 | 15-20 | >30 |
Stability (40°C/75% RH, 3mo) | No change | ≤0.5% degradation | 2-3% degradation |
CAS No.: 11088-09-8
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: